molecular formula C10H10N2O2 B176816 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 52903-71-6

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B176816
CAS No.: 52903-71-6
M. Wt: 190.2 g/mol
InChI Key: WKMMNYRXRAOVAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve bulk custom synthesis, ensuring high purity and consistency .

Chemical Reactions Analysis

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, leading to its observed effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

1-hydroxy-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-6-3-1-2-4-7(6)9(13)12-10(8)14/h1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMNYRXRAOVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C(=C2C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302735
Record name 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52903-71-6
Record name 1,2,5,6,7,8-Hexahydro-3-hydroxy-1-oxo-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52903-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 153281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052903716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52903-71-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hydroxy-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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